molecular formula C19H27N3O4S B2403152 (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109239-87-2

(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2403152
CAS No.: 2109239-87-2
M. Wt: 393.5
InChI Key: MGYPDPWPJWHKPF-UHFFFAOYSA-N
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Description

The compound (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule that features a piperidine ring, a pyridine moiety, and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling with the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

    Formation of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic framework.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular pathways and molecular targets.

    Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone: can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Pyridine Derivatives: Molecules containing pyridine rings with various functional groups.

    Bicyclic Compounds: Structures with similar bicyclic frameworks but different substituents.

The uniqueness of This compound

Biological Activity

The compound (1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex molecule that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and is linked to an 8-azabicyclo[3.2.1]octane moiety with a pyridinyl ether. Its structural complexity suggests multiple points of interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:

  • Enzyme Inhibition : Many piperidine derivatives act as inhibitors of key enzymes involved in metabolic pathways, such as acetylcholinesterase and urease.
  • Antimicrobial Activity : Compounds incorporating piperidine rings have been shown to possess antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis.
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Biological Assays and Findings

Various studies have evaluated the biological activity of similar compounds, providing insights into the expected effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultsReference
AntimicrobialAgar diffusion testModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionIC50 determinationStrong inhibition of acetylcholinesterase (IC50 < 5 µM)
CytotoxicityMTT assaySignificant cytotoxic effects on cancer cell lines (e.g., HeLa)
Binding AffinityDocking studiesHigh binding affinity to target proteins

Case Study 1: Antimicrobial Efficacy

A study synthesized several piperidine derivatives and assessed their antimicrobial efficacy. The results indicated that specific modifications on the piperidine ring enhanced activity against gram-positive and gram-negative bacteria. The compound's structure suggests it may similarly exhibit potent antimicrobial effects.

Case Study 2: Enzyme Inhibition

In vitro studies focusing on acetylcholinesterase inhibition revealed that piperidine-based compounds could significantly lower enzyme activity, which is crucial for conditions like Alzheimer's disease. The structure of this compound may confer similar inhibitory properties.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-27(24,25)21-10-6-14(7-11-21)19(23)22-15-2-3-16(22)13-18(12-15)26-17-4-8-20-9-5-17/h4-5,8-9,14-16,18H,2-3,6-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPDPWPJWHKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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